![molecular formula C12H14FNO2 B1298168 3'-Fluoro-4'-morpholinoacetophenone CAS No. 189763-65-3](/img/structure/B1298168.png)
3'-Fluoro-4'-morpholinoacetophenone
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Overview
Description
The compound 3'-Fluoro-4'-morpholinoacetophenone is not directly mentioned in the provided papers, but related compounds with fluoro and morpholino groups have been synthesized and studied for various applications. These compounds are of interest due to their potential biological activity and their resistance to hydrolytic enzymes in vivo .
Synthesis Analysis
The synthesis of related fluoro-morpholino compounds involves different strategies. For instance, the fragmentation of morpholine 3,3,3-trifluoropropanamide by Grignard reagents leads to the formation of (E)-β-fluoro-α,β-unsaturated amides, which are challenging to construct due to the need for high stereocontrol in the fluoroalkene product . Another synthesis method developed for a biologically active molecule involves the crystallization of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate from acetonitrile . Additionally, a practical method for preparing (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, has been reported .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various techniques. Single crystal X-ray diffraction studies have been employed to determine the structure of several compounds, revealing, for example, that methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . Similarly, the structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was confirmed by single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving fluoro-morpholino compounds are diverse and tailored to produce specific products with potential biological activities. For example, the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine leads to the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which shows inhibition of cancer cell proliferation . Another reaction involves the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various analytical techniques. For instance, NMR, IR, and Mass spectral studies have been used to characterize 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine . The crystal structure analysis provides additional information on the lattice parameters and residual factors, which are important for understanding the stability and interactions of these molecules .
Scientific Research Applications
Synthesis of Novel Compounds
3'-Fluoro-4'-morpholinoacetophenone and its derivatives are primarily used in the synthesis of new chemical entities. For instance, (Pang Hua, 2004) reported the synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, demonstrating the compound's utility in creating new chemical structures.
Antimicrobial Activity
Some derivatives of 3'-Fluoro-4'-morpholinoacetophenone exhibit promising antimicrobial activity. Research by (Janakiramudu et al., 2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed good to potent antimicrobial activity, highlighting the potential of these compounds in antibacterial and antifungal applications.
Antiproliferative and Anti-TB Activity
Compounds synthesized from 3'-Fluoro-4'-morpholinoacetophenone have shown antiproliferative and anti-TB activity. For example, (Mamatha S.V et al., 2019) synthesized a compound with remarkable anti-TB activity and superior antimicrobial activity.
Anticonvulsant Activity
Research into 3-aminopyrroles, derived from acetophenone analogs, has revealed considerable anticonvulsant activity with a lack of neurotoxicity, as demonstrated by (Unverferth et al., 1998). This suggests potential applications in the development of new anticonvulsant drugs.
Fluorinated Chalcones for Anticancer Activity
The synthesis of fluorinated chalcones derived from 4'-morpholinoacetophenone has been explored for their anticancer activity. (Aktar et al., 2017) reported compounds with significant anticancer activity against various cell lines, highlighting the potential for developing new anticancer drugs.
Lysosome-Targetable Fluorescent Probes
Compounds derived from 3'-Fluoro-4'-morpholinoacetophenone have been used to develop fluorescent probes for imaging trivalent cations in living cells. (Ye et al., 2019) developed a morpholine-type naphthalimide chemsensor that exhibited excellent imaging ability with low cytotoxicity.
Chemical Synthesis of Medicinal Compounds
Derivatives of 3'-Fluoro-4'-morpholinoacetophenone have been utilized in the synthesis of medicinal compounds. For example, (Brands et al., 2003) described the synthesis of the NK(1) receptor antagonist Aprepitant, demonstrating the role of such compounds in pharmaceutical development.
Safety and Hazards
The safety data sheet for 3’-Fluoro-4’-morpholinoacetophenone indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOECSFZWTBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354528 |
Source
|
Record name | 3'-fluoro-4'-morpholinoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189763-65-3 |
Source
|
Record name | 3'-fluoro-4'-morpholinoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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